Product packaging for Heteronemin(Cat. No.:)

Heteronemin

Cat. No.: B1258807
M. Wt: 488.7 g/mol
InChI Key: VYIQDOVNWPEWRJ-JVQIYTTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Isolation from Marine Organisms

Heteronemin is primarily isolated from marine sponges, particularly those belonging to the order Dictyoceratida. ird.fr Sponges of the genera Hyrtios, Hippospongia, and Dysidea are prominent producers of this compound. researchgate.netird.frnih.gov

Specific species from which this compound has been extracted include:

Hyrtios erecta : This species, collected from various locations including New Caledonia and the Philippines, is a well-documented source of this compound and its analogues. ird.frird.frnih.govnih.gov

Hyrtios reticulata : Researchers have also identified this species as a producer of this compound. tandfonline.com

Hyrtios sp. : Various studies have successfully isolated this compound from unidentified species within the Hyrtios genus. researchgate.netird.frnih.gov

Hippospongia sp. : This genus is another significant source of this compound. researchgate.netnih.govmdpi.com

Dysidea sp. : Sponges of the Dysidea genus are also known to produce a variety of terpenes, including scalarane-type sesterterpenoids like this compound. mdpi.com

Sponge GenusDocumented Species
HyrtiosH. erecta, H. reticulata
Hippospongiasp.
Dysideasp.

The process of isolating pure this compound from sponge tissue involves a multi-step procedure. A common approach begins with the extraction of the freeze-dried and macerated sponge material using organic solvents like methanol (B129727) and dichloromethane. nih.govtandfonline.com

The crude extract then undergoes a series of purification steps. Partitioning techniques, such as separating the extract between n-butanol and water, followed by a partition between aqueous methanol and n-hexane, are used to fractionate the components based on their polarity. nih.govtandfonline.com

Further purification is typically achieved through various chromatographic methods. Column chromatography using silica (B1680970) gel is a standard technique to separate the fractions. ird.fr High-Performance Liquid Chromatography (HPLC) is often employed in the final stages to afford pure, crystalline this compound. tandfonline.com Other techniques like preparative thin-layer chromatography (TLC) and Sephadex LH-20 column chromatography have also been utilized in the purification process. ird.fr

Classification as a Sesterterpenoid-Type Metabolite

This compound is classified as a sesterterpenoid, a relatively rare class of terpenoids containing 25 carbon atoms, derived from five isoprene (B109036) units. uni-muenchen.de Sesterterpenoids are found in a variety of natural sources, including fungi, insects, and marine sponges, with those from sponges often exhibiting unique and complex structures. nih.govuni-muenchen.de

The chemical structure of this compound is characterized by a pentacyclic scalarane skeleton. nih.gov This core structure consists of four fused cyclohexane (B81311) rings and a fifth ring that includes a dihydrofuran moiety. nih.govresearchgate.net Key structural features of this compound include a secondary hydroxy group at position C-12 and an acetal (B89532) moiety at C-25. nih.gov This intricate arrangement of functional groups and stereogenic centers makes this compound a compelling target for chemical synthesis and structural modification studies. nih.govuni-muenchen.de

Historical Context of Research on this compound

The initial isolation and characterization of this compound from the marine sponge Hyrtios erecta was reported in the mid-1990s. researchgate.netnih.gov Since its discovery, this compound has been the subject of numerous chemical and biological investigations. uni.lu Early studies focused on its potent cytotoxic activities. nih.gov Over the years, research has expanded to explore a wider range of its biological properties. researchgate.net The unique and complex scalarane framework of this compound has also made it a subject of interest for synthetic chemists, leading to efforts in semisynthesis to create analogues with potentially improved potency or selectivity. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O6 B1258807 Heteronemin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H44O6

Molecular Weight

488.7 g/mol

IUPAC Name

[(1S,4S,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate

InChI

InChI=1S/C29H44O6/c1-16(30)34-19-13-22-28(6)12-9-20-26(3,4)10-8-11-27(20,5)21(28)14-23(32)29(22,7)24-18(19)15-33-25(24)35-17(2)31/h15,19-25,32H,8-14H2,1-7H3/t19-,20-,21+,22-,23+,24+,25-,27-,28+,29+/m0/s1

InChI Key

VYIQDOVNWPEWRJ-JVQIYTTCSA-N

SMILES

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2[C@@]3(CC[C@@H]4[C@@]([C@H]3C[C@H]([C@@]2([C@@H]5C1=CO[C@H]5OC(=O)C)C)O)(CCCC4(C)C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C

Pictograms

Irritant

Synonyms

heteronemin

Origin of Product

United States

Structural Features and Chemical Synthesis

Structural Elucidation and Key Features

First isolated from the marine sponge Hyrtios sp., heteronemin's structure was determined through extensive spectroscopic analysis. nih.govresearchgate.net It is characterized by a pentacyclic scalarane skeleton, a common feature among a class of sesterterpenes. nih.govmdpi.comnih.gove-opr.orgmdpi.com This intricate framework consists of a 6/6/6/6/5-fused ring system. nih.gove-opr.org

A defining characteristic of this compound is the presence of a dihydrofuran moiety fused to the scalarane core. nih.govmdpi.comresearchgate.net The molecule also possesses several other notable functional groups that contribute to its chemical complexity. These include nine stereogenic centers, a secondary hydroxyl group at position C-12, and two acetoxy groups at C-16 and C-25. researchgate.net Additionally, it features two methyl groups at C-4 and a trisubstituted double bond between C-17 and C-24. mdpi.comresearchgate.net The absolute configuration of this compound was confirmed through X-ray crystallography. researchgate.net

Total Synthesis Strategies for this compound

The complex architecture of this compound has made it a challenging and attractive target for total synthesis. Organic chemists have devised various strategies to construct this intricate molecule, showcasing the power and elegance of modern synthetic chemistry.

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For a complex molecule like this compound, this analysis is crucial for identifying key bond formations and strategic intermediates. illinois.edu While specific, detailed retrosynthetic analyses for this compound are not extensively published in the provided results, the general approach would involve disconnecting the pentacyclic system into more manageable polycyclic or monocyclic precursors. The dihydrofuran ring and the densely functionalized carbocyclic core would be key targets for disconnection.

Key Synthetic Intermediates and Reactions

The synthesis of complex natural products relies on the development of key reactions and the efficient construction of crucial intermediates. While a complete step-by-step total synthesis of this compound is not detailed in the search results, the synthesis of related sesterterpenoids provides insights into the types of reactions and intermediates that would be involved. uni-muenchen.deresearchgate.netbeilstein-journals.orgfrontiersin.orguni-hannover.de For instance, the construction of the decalin core, a common substructure in terpenoids, often utilizes powerful cycloaddition reactions or intramolecular cyclizations. The formation of the dihydrofuran ring might be achieved through various methods, including the photooxidation of a furan (B31954) precursor. uni-muenchen.de The stereoselective introduction of the numerous chiral centers would necessitate the use of asymmetric catalysis or chiral auxiliaries.

Semisynthesis of this compound Derivatives

Given the natural abundance of this compound, semisynthesis has emerged as a practical approach to explore the structure-activity relationships of this class of compounds. researchgate.netacs.orgmdpi.com This strategy involves chemically modifying the natural product to create a library of derivatives. Researchers have successfully generated a series of natural and semisynthetic analogues of this compound. acs.org For example, modifications have been made to the functional groups around the dihydrofuran moiety and at the C-12 and C-16 positions. researchgate.net These studies have led to the creation of compounds such as 16-O-methylsesterstatin 4, 17,24-dihydrothis compound, and 12-oxothis compound. acs.orgresearchgate.net The synthesis of these derivatives allows for a systematic investigation of how different parts of the molecule contribute to its biological activity. acs.orgresearchgate.net

Chemoinformatic Approaches to this compound Structure

Chemoinformatics applies computational methods to solve chemical problems. mdpi.comfrontiersin.org In the context of this compound, these approaches have been instrumental in understanding its three-dimensional structure and its interactions with biological macromolecules.

Molecular Modeling and Computational Chemistry Studies

Molecular modeling techniques have been employed to study the binding of this compound to various protein targets. researchgate.net Software such as AutoDock is used to perform molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor. mdpi.comoncotarget.com These studies have provided insights into the potential binding modes of this compound in the active sites of proteins like Hsp90 and farnesyl transferase. oncotarget.comnih.gov For instance, docking studies with AutoDock 4.2 suggested that this compound binds to the active site of Hsp90 with a favorable binding energy. nih.gov Similarly, molecular docking has been used to investigate the interaction of this compound with the integrin αvβ3 receptor. researchgate.net These computational models are valuable for rationalizing the biological activity of this compound and for guiding the design of new, more potent derivatives.

Structure Activity Relationship Sar Studies of Heteronemin and Its Analogues

Identification of Pharmacophore Regions

SAR studies on heteronemin and related scalarane sesterterpenoids have identified several key regions on the molecule that are crucial for its biological effects, particularly its antitubercular and cytotoxic activities. researchgate.netresearchgate.net These pharmacophore regions are the specific areas of the molecule that interact with biological targets and are responsible for the compound's pharmacological action.

Investigations into a series of natural and chemically derived this compound-related scalaranes have pinpointed three principal areas that influence antitubercular activity. researchgate.netresearchgate.net These regions are:

The functionalities located in the vicinity of the C-12 position. researchgate.netresearchgate.netmdpi.com

The substituted groups near C-16 and the right-hand side of the D-ring. researchgate.netresearchgate.netmdpi.com

The substituted groups hovering over the C-19/C-18 area and the furan (B31954) moiety. researchgate.netresearchgate.net

For cytotoxicity, studies have highlighted the critical role of oxygenated functionalities. Specifically, the oxygen atoms at positions C-16 and C-25 have been demonstrated to be crucial for the cytotoxic activity of this compound. mdpi.com The unique arrangement of these functional groups provides a scaffold for synthetic modifications aimed at improving bioactivity. mdpi.com

The nature and position of substituted groups on the scalarane skeleton significantly modulate the biological profile of this compound analogues.

Antitubercular Activity: Quantitative structure-activity relationship (QSAR) models have reinforced the importance of substitutions around C-12 and C-16 for antitubercular activity. mdpi.comsemanticscholar.org For instance, the presence of an acetoxy group at C-16 (16β-OAc) or C-19 (19α-OAc) results in pronounced antitubercular effects. researchgate.net Compounds with both of these substitutions are among the most active congeners. researchgate.net However, even a single acetoxy group at either position can still confer adequate activity. researchgate.net Conversely, modifications at C-12 have shown more inconclusive results, though it is suggested that the electrostatic field in this region may play a role in the compound's activity. researchgate.net

Cytotoxic Activity: The γ-hydroxybutenolide moiety is a significant determinant for cytotoxicity against certain cancer cell lines. researchgate.net Compounds featuring this moiety, particularly those that also have a carbonyl group at C-19 and a hydroxyl group at C-12, exhibit notable cytotoxicity. researchgate.net this compound itself has shown potent growth inhibitory activity against various cancer cell lines, including estrogen receptor (ER)-positive and ER-negative breast cancer cells. researchgate.net The oxidation of the C-12 hydroxyl group to a ketone, as in 12-oxothis compound, results in a compound with comparable antiproliferative activity in several cell lines, although this compound shows stronger potency in ER-positive lines. researchgate.net Furthermore, the oxygen atoms at C-16 and C-25 are considered essential for cytotoxic effects, while the double bond at C-17-C-24 is of marginal importance. mdpi.com

Antimicrobial Activity: For activity against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), a key structural feature is the presence of an unsaturated 1,4-dialdehyde moiety. nih.gov Scalarane sesterterpenes possessing this feature have demonstrated potent inhibitory activity at concentrations that are not significantly cytotoxic to mammalian cells, suggesting a degree of selectivity. nih.gov

Compound/ModificationPosition of SubstituentSubstituent GroupObserved Biological ActivityReference
This compound AnaloguesC-16 / C-25Oxygen atomsCrucial for cytotoxic activity mdpi.com
This compound AnaloguesC-17=C-24Double bondMarginal importance for cytotoxicity mdpi.com
12-oxothis compoundC-12Ketone groupEquipotent antiproliferative activity to this compound in several cancer cell lines researchgate.net
Scalarane Sesterterpenes-Unsaturated 1,4-dialdehyde moietyPotent inhibitory activity against MRSA nih.gov
This compound AnaloguesC-12, C-19Hydroxyl (C-12), Carbonyl (C-19)Associated with cytotoxicity in compounds bearing a γ-hydroxybutenolide moiety researchgate.net
Antitubercular ScalaranesC-16, C-19Acetoxy groupPronounced antitubercular activity researchgate.net

Rational Design Principles for Enhanced Bioactivity

The insights gained from SAR studies have guided the rational design and semisynthesis of novel this compound analogues with the goal of creating more potent and selective therapeutic agents. nih.govresearchgate.net A primary objective has been to enhance specific activities, such as antitubercular effects, while simultaneously reducing general cytotoxicity to improve the therapeutic window. researchgate.net

Key principles in the rational design of this compound derivatives include:

Manipulation of Electrostatic Fields: A major focus has been the specific manipulation of the electrostatic fields around key carbons, particularly C-12, C-16, and C-19, as suggested by preliminary QSAR models. semanticscholar.org

Balancing Hydrophilicity and Hydrophobicity: 2D-QSAR models suggest that for improved antitubercular activity, it is necessary to have hydrophilic functionalities on the periphery of the molecule combined with a hydrophobic core. mdpi.com

Reducing Steric Hindrance: The models also indicate that lowering steric repulsion can lead to improved potential energy and, consequently, enhanced bioactivity. mdpi.com

Targeting Specific Moieties: Efforts have been made to modify specific functional groups known to be critical for certain activities. For example, aiming to improve antimicrobial potency, derivatives containing the unsaturated 1,4-dialdehyde moiety have been synthesized. nih.gov Similarly, structural modifications have been applied to the γ-hydroxybutenolide moiety to modulate cytotoxicity. researchgate.net

Semisynthesis from Abundant Precursors: this compound is a naturally abundant sesterterpene, making it an ideal starting material (precursor) for the semisynthesis of a wide range of derivatives, allowing for the systematic exploration of the SAR. nih.govmdpi.com This approach facilitates the creation of expanded datasets of both natural and newly derived compounds for more refined QSAR models. mdpi.comsemanticscholar.org

These design strategies have led to the creation of numerous new sesterterpenes, which have been evaluated for their antimicrobial and cytotoxic properties, thereby refining the understanding of the structural requirements for selective biological activity. nih.gov

Comparative SAR Analysis with Related Scalarane Sesterterpenoids

The biological activity of this compound is best understood when compared with other naturally occurring and semisynthetic scalarane sesterterpenoids. These comparisons reveal how subtle structural variations across the scalarane family influence their pharmacological profiles.

A study evaluating a series of analogues derived from this compound provided significant insights. nih.gov For instance, the conversion of this compound (1) into derivatives like 17,24-dihydrothis compound (7a) and its deacetoxy analogues (7b, 7c) allowed for an assessment of the importance of the C17-C24 double bond and acetate (B1210297) groups at C-16 and C-25. nih.gov While the double bond was found to be of marginal importance for general cytotoxicity, the presence of an unsaturated 1,4-dialdehyde moiety, which can be formed through modification of the furan ring system, was identified as a potent pharmacophore against MRSA. nih.govmdpi.com This feature is not present in the parent this compound molecule.

In the context of antitubercular activity, this compound (1) was compared to its natural analogues, such as compounds 2 and 3, which showed promising selectivity for antitubercular action with significantly lower cytotoxicity. semanticscholar.org Further analysis of a broader set of 14 natural and chemically-derived scalaranes revealed the critical influence of oxygenated functionalities around the furan moiety. researchgate.netsemanticscholar.org For example, compounds 7, 1, and 2 were the most active antitubercular congeners, all possessing acetoxy groups at key positions (C-16 and/or C-19). researchgate.net In contrast, a derivative like compound 5, with only a single acetoxy group at C-19, still showed pronounced, albeit lesser, activity. researchgate.net Another analogue, 12-oxothis compound, demonstrated antiproliferative potency comparable to this compound in most cancer cell lines tested, but was less potent in ER-positive breast cancer cells, indicating that the C-12 hydroxyl group can influence receptor-specific interactions. researchgate.net

Molecular and Cellular Mechanisms of Action

Induction of Programmed Cell Death Pathways

Heteronemin exerts its cytotoxic effects by activating several forms of programmed cell death, thereby eliminating malignant cells. These pathways are crucial for tissue homeostasis and their dysregulation is a hallmark of cancer.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells. This compound has been shown to induce apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways. researchgate.netnih.govresearchgate.netmdpi.com This induction is a key component of its anticancer activity. nih.gov Studies have demonstrated that this compound treatment leads to a significant increase in the percentage of apoptotic cells. nih.govmdpi.com

The intrinsic, or mitochondrial, pathway of apoptosis is a major target of this compound. nih.gov This pathway is initiated by intracellular stresses and converges on the mitochondria.

Mitochondrial Membrane Potential Disruption: A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential (MMP). mdpi.comnih.gov this compound treatment has been observed to cause a dose-dependent decrease in MMP in cancer cells. nih.govmdpi.commdpi.com For instance, in LNcap prostate cancer cells, this compound at concentrations of 0.64 µM, 1.28 µM, and 2.56 µM resulted in 66.9%, 93.0%, and 99.1% of cells with disrupted MMP, respectively. mdpi.com Similarly, in Molt4 leukemia cells, this compound at 0.15 and 0.31 μg/mL decreased MMP by 52.5% and 95%, respectively. mdpi.com This disruption indicates a loss of mitochondrial integrity, a point of no return for the cell. mdpi.comnih.gov

Cytochrome c Release: The loss of MMP leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. One such crucial factor is cytochrome c. mdpi.comnih.govstationmarinedeconcarneau.fr this compound treatment has been shown to promote the release of cytochrome c from the mitochondria. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a key step in the activation of the caspase cascade. nih.gov

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. wikipedia.orgfrontiersin.org this compound modulates the balance of these proteins to favor apoptosis. nih.gov It has been shown to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the expression of the pro-apoptotic protein Bax. nih.govsemanticscholar.org This shift in the Bax/Bcl-2 ratio is a critical determinant in the permeabilization of the mitochondrial outer membrane. frontiersin.orgresearchgate.net Bad, another member of this family, can displace Bax from its binding with Bcl-xL, thereby promoting apoptosis. nih.gov

In addition to the intrinsic pathway, this compound can also activate the extrinsic apoptotic pathway. researchgate.netnih.govmdpi.com This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. nih.gov

Death Receptor Signaling: The extrinsic pathway involves death receptors such as Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors. researchgate.net The activation of these receptors leads to the formation of the death-inducing signaling complex (DISC). nih.gov Studies indicate that this compound can induce apoptosis through mechanisms involving these death receptor pathways. nih.govmdpi.com

Both the intrinsic and extrinsic pathways converge on the activation of a family of cysteine proteases known as caspases. nih.gov The activation of this cascade is the execution phase of apoptosis.

Caspase-3, -8, and -9, PARP Cleavage: this compound treatment leads to the activation of initiator caspases, such as caspase-8 (associated with the extrinsic pathway) and caspase-9 (associated with the intrinsic pathway), as well as the executioner caspase, caspase-3. researchgate.netnih.govuni.lu The activation of caspase-9 is a direct consequence of apoptosome formation following cytochrome c release. nih.gov Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One of the key substrates of caspase-3 is poly(ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis, and this has been observed in cells treated with this compound. nih.govuni.luoncotarget.com The cleavage of pro-caspases-3, -8, and -9, along with PARP, confirms the induction of apoptosis by this compound. uni.lu

Autophagy Modulation and Crosstalk with Apoptosis

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can have a dual role, either promoting cell survival or contributing to cell death. This compound has been found to induce autophagy in cancer cells. nih.govnih.gov

There is significant crosstalk between autophagy and apoptosis. frontiersin.orgembopress.orgresearchgate.net In some contexts, the inhibition of autophagy can enhance this compound-induced apoptosis. nih.gov For instance, in human renal carcinoma cells, treatment with an autophagy inhibitor, chloroquine, increased the cytotoxic and apoptotic effects of this compound. nih.gov This suggests that in this particular cell line, autophagy may act as a survival mechanism against this compound-induced stress. The Bcl-2/Beclin-1 interaction is a key point of crosstalk, where the dissociation of Beclin-1 from Bcl-2 is crucial for initiating autophagy. embopress.org

Ferroptosis Induction

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. frontiersin.org Recent studies have revealed that this compound can also induce this distinct cell death pathway. frontiersin.orgxiahepublishing.commdpi.com

Cell Cycle Regulation and Arrest

This compound exerts significant influence over the cell cycle, a fundamental process governing cell proliferation. Its intervention at this level is a key aspect of its anti-proliferative effects observed in various cancer cell lines.

Modulation of Cell Cycle Phases (e.g., G0/G1, S, G2/M)

Research has consistently shown that this compound can induce cell cycle arrest at different phases, depending on the cell type and concentration. A common finding is the accumulation of cells in the G0/G1 phase. researchgate.netresearchgate.netnih.gov For instance, in human lymphatic endothelial cells, treatment with this compound led to a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. researchgate.net This suggests an induction of G0/G1 arrest. researchgate.net Similarly, in oral cancer cells (SCC-25), low concentrations of this compound mildly increased the cell population in the G0/G1 phase while decreasing the S and G2/M phase populations. researchgate.net In breast cancer cells, this compound treatment also resulted in an increased G0/G1 phase population and a decreased S phase population. nih.gov

In some cases, this compound has been observed to induce arrest at other phases or to cause an increase in the sub-G1 population, which is indicative of apoptosis. researchgate.netnih.gov For example, in colorectal cancer cell lines (HT-29 and HCT-116), this compound caused a significant accumulation of cells in the sub-G1 phase. nih.govsemanticscholar.org Interestingly, in HT-29 cells, it also led to an increase in the S phase population. nih.govsemanticscholar.org The specific phase of cell cycle arrest can be influenced by the cellular context and the presence of other agents. researchgate.net

Table 1: Effect of this compound on Cell Cycle Phase Distribution in Various Cell Lines

Cell LineThis compound EffectReference
Human Lymphatic Endothelial CellsInduces G0/G1 arrest; decreases S and G2/M phases researchgate.net
Oral Cancer (SCC-25)Increases G0/G1 phase; decreases S and G2/M phases at low concentrations researchgate.net
Breast Cancer (MCF-7 & MDA-MB-231)Increases G0/G1 phase; decreases S phase nih.govfrontiersin.org
Colorectal Cancer (HT-29 & HCT-116)Increases sub-G1 phase (apoptosis) nih.govsemanticscholar.org
Colorectal Cancer (HT-29)Increases S phase nih.govsemanticscholar.org
Non-small Cell Lung Cancer (A549 & H1299)Increases G0/G1 phase researchgate.net
HeLa CellsAlters distribution of sub-G1 phase at 2.5 and 5 µM researchgate.net

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, Cyclin-Dependent Kinases, PCNA, c-Myc, p21, p53)

The modulation of cell cycle phases by this compound is a direct consequence of its impact on the expression and activity of key regulatory proteins. These proteins, including cyclins, cyclin-dependent kinases (CDKs), proliferating cell nuclear antigen (PCNA), c-Myc, p21, and p53, form a complex network that drives or inhibits cell cycle progression.

This compound has been shown to downregulate the expression of several positive regulators of the cell cycle. For instance, it has been found to inhibit the expression of Cyclin D1 (CCND1), a key protein for G1 phase progression, in breast cancer cells and cholangiocarcinoma cells. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com In prostate cancer cells, this compound treatment led to the suppression of CDK4, a catalytic partner for D-type cyclins. mdpi.com Furthermore, the expression of PCNA, a protein essential for DNA replication in the S phase, was also inhibited by this compound in oral and prostate cancer cells. researchgate.netmdpi.com The oncogene c-Myc, which plays a crucial role in cell proliferation and is often dysregulated in cancer, is another target of this compound. Studies have shown that this compound can suppress the expression of c-Myc in cholangiocarcinoma and breast cancer cells. nih.govfrontiersin.orgfrontiersin.orgmdpi.com

In contrast to its inhibitory effects on pro-proliferative proteins, this compound has been observed to increase the expression of p21, a potent CDK inhibitor, in breast cancer cells. frontiersin.orgfrontiersin.org The p21 protein can halt the cell cycle in response to various stimuli, and its induction by this compound likely contributes to the observed G0/G1 arrest. frontiersin.orgmdpi.comnih.gov The tumor suppressor protein p53, a major transcriptional regulator of p21, has a more complex relationship with this compound. mdpi.comnih.govresearchgate.net While some studies have reported that this compound can decrease the expression of p53 in cholangiocarcinoma cells, others have shown that in combination with other agents, it can lead to an increase in p53 protein accumulation and activation in oral cancer cells. mdpi.commdpi.com

Table 2: Regulation of Cell Cycle Proteins by this compound

ProteinEffect of this compoundCell TypeReference
Cyclin D1 (CCND1)Decreased expressionBreast cancer, Cholangiocarcinoma frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com
CDK4Decreased expressionProstate cancer mdpi.com
PCNADecreased expressionOral cancer, Prostate cancer researchgate.netmdpi.com
c-MycDecreased expressionCholangiocarcinoma, Colorectal cancer, Breast cancer nih.govfrontiersin.orgfrontiersin.orgmdpi.com
p21Increased expressionBreast cancer frontiersin.orgfrontiersin.org
p53Decreased expression or Increased accumulation (with co-treatment)Cholangiocarcinoma, Oral cancer mdpi.commdpi.com

Modulation of Key Signal Transduction Pathways

This compound's anti-proliferative effects are also mediated by its ability to interfere with crucial signal transduction pathways that are often hyperactivated in cancer cells, promoting their growth and survival.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Inhibition

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central signaling cascade that regulates a wide array of cellular functions, including proliferation, survival, and metabolism. mdpi.com Its dysregulation is a common event in many human cancers. mdpi.com this compound has been identified as a potent inhibitor of this pathway. nih.govspandidos-publications.comresearchgate.netresearchgate.net

In cholangiocarcinoma cells, this compound was shown to inhibit the activation of PI3K, thereby reversing the stimulative effects of epidermal growth factor (EGF) on cell proliferation. spandidos-publications.comresearchgate.net Further studies in colorectal cancer cells demonstrated that this compound, both alone and in combination with other agents, downregulated the levels of phosphorylated and total PI3K protein, particularly in KRAS wild-type cells. nih.govresearchgate.net The inhibitory effect of this compound also extends to the downstream effector of PI3K, Akt (also known as protein kinase B). In human renal carcinoma cells, this compound was found to suppress the phosphorylation of Akt, contributing to its anti-proliferative and pro-apoptotic activity. nih.govmdpi.comresearchgate.net This inhibition of the PI3K/Akt pathway disrupts the pro-survival signals that are essential for cancer cell maintenance.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a family of evolutionarily conserved cascades that play a pivotal role in transducing extracellular signals to the cell nucleus, thereby regulating gene expression and a variety of cellular processes, including proliferation, differentiation, and apoptosis. scispace.comnih.govmdpi.comencyclopedia.pubfrontiersin.org this compound has been shown to modulate the activity of several components of the MAPK pathways, most notably the ERK1/2 cascade. nih.govnih.govfrontiersin.orgmdpi.comspandidos-publications.com

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK pathway that are frequently activated in response to growth factors and other stimuli, leading to cell proliferation. encyclopedia.pubfrontiersin.org Multiple studies have demonstrated that this compound can inhibit the activation of ERK1/2 in various cancer cell types. nih.govnih.govfrontiersin.orgmdpi.com

In cholangiocarcinoma cells stimulated with EGF, this compound treatment diminished the activation of ERK1/2. spandidos-publications.com Similarly, in colorectal cancer cells, this compound, both alone and in combination with other treatments, led to the downregulation of phosphorylated ERK1/2. nih.gov This inhibitory effect on ERK1/2 activation has also been observed in breast cancer and oral cancer cells. frontiersin.orgmdpi.com The suppression of ERK1/2 signaling by this compound disrupts a critical pathway for cancer cell growth and proliferation. nih.govfrontiersin.org

JNK Activation and Inhibition

The c-Jun N-terminal kinase (JNK) is a member of the MAPK family that is typically activated in response to cellular stress and is involved in promoting apoptosis. Research indicates that this compound can induce the phosphorylation and activation of JNK. nih.govsemanticscholar.org In hepatocellular carcinoma cells, the activation of JNK by this compound is associated with the induction of apoptosis. semanticscholar.orgspandidos-publications.com Specifically, inhibitors of JNK have been shown to reverse this compound-induced cell death, confirming the pro-apoptotic role of JNK activation in this context. semanticscholar.org Similarly, in human renal carcinoma cells, this compound treatment leads to increased phosphorylation of JNK. nih.gov However, the role of JNK in this compound-induced autophagy appears to be different, as inhibition of JNK with SP600125 in these cells was found to enhance this compound-induced cytotoxicity and apoptotic signaling by inhibiting autophagy. nih.govnih.gov This suggests a complex, context-dependent role for JNK in the cellular response to this compound. In acute myeloid leukemia (AML) cells, pre-treatment with this compound was found to down-regulate cytarabine-mediated phosphorylation of JNK. oncotarget.com

p38 MAPK Activation and Inhibition

Like JNK, p38 MAPK is another stress-activated protein kinase involved in inflammation and apoptosis. Studies have consistently demonstrated that this compound activates the p38 MAPK pathway. In hepatocellular carcinoma cells, this compound-induced apoptosis is linked to the activation of p38, and inhibitors of p38 can rescue cells from this compound-induced death. semanticscholar.orgspandidos-publications.com In human renal carcinoma cells, this compound treatment results in the phosphorylation of p38, and the use of a specific p38 inhibitor, SB203580, or p38 siRNA reverses the cytotoxic and apoptotic effects of this compound. nih.gov This indicates that the p38 pathway is a crucial mediator of this compound-induced apoptosis in these cells. nih.gov Conversely, in the context of cytarabine-induced stress in AML cells, pre-treatment with this compound was observed to decrease the phosphorylation of p38. oncotarget.com

Signal Transducer and Activator of Transcription (STAT) Pathway Modulation (e.g., STAT1, STAT3)

The STAT family of proteins are transcription factors that play a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, thereby regulating genes involved in immunity, proliferation, and apoptosis. This compound has been identified as a modulator of the STAT pathway, with notable effects on STAT1 and STAT3.

In advanced prostate cancer cells, this compound has been identified as a novel c-Met/STAT3 inhibitor. nih.gov It has been shown to inhibit the phosphorylation of STAT3 and the expression of STAT3-regulated genes such as Bcl-xL, Bcl-2, and Cyclin D1. nih.govmdpi.com This inhibition of STAT3 activation is a key mechanism behind this compound's anti-proliferative effects in these cells. nih.gov Furthermore, this compound effectively counteracts the hepatocyte growth factor (HGF)-stimulated activation of the c-Met/STAT3 signaling axis. nih.gov In breast cancer cells, this compound has also been shown to inhibit the activation of STAT3. frontiersin.org Similarly, in oral cancer cells, this compound inhibits STAT3 activation. mdpi.com

Regarding STAT1, in cholangiocarcinoma cells with KRAS mutations, this compound treatment has been observed to downregulate the phosphorylation of STAT1. spandidos-publications.com The formation of STAT1:STAT3 heterodimers is a known mechanism that can inhibit classical STAT1/IFN-γ signaling by sequestering STAT1. researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a central regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade. mdpi.comresearchgate.netnih.gov Specifically, it has been demonstrated to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com This inhibition is achieved through the inhibition of the proteasome, which is responsible for the degradation of I-κB, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netnih.gov By preventing I-κB degradation, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB. nih.gov In chronic myelogenous leukemia cells, this compound's inhibition of the NF-κB pathway is associated with the induction of apoptosis. mdpi.com Furthermore, in acute myeloid leukemia cells, this compound effectively down-regulated cytarabine-induced activation of NF-κB. oncotarget.com

Epidermal Growth Factor Receptor (EGFR)-Mediated Signaling Pathway Interruption

The EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Aberrant EGFR signaling is a hallmark of many cancers. This compound has been found to interrupt EGFR-mediated signaling. nih.govnih.gov In colorectal cancer cells, this compound induces anti-proliferative effects by blocking the EGFR-dependent signal transduction pathway. nih.govnih.gov It has been shown to suppress the expression of EGFR and downstream genes. spandidos-publications.comnih.gov This leads to the downregulation of phosphorylated ERK1/2, a key component of the MAPK pathway downstream of EGFR. nih.gov In cholangiocarcinoma cells, this compound diminishes EGF-stimulated ERK1/2 activation. spandidos-publications.com Furthermore, in breast cancer cells, this compound has been observed to suppress the expression of EGFR. frontiersin.org

Programmed Death-Ligand 1 (PD-L1) Expression Suppression

PD-L1 is an immune checkpoint protein that can be expressed on the surface of cancer cells. Its interaction with the PD-1 receptor on T-cells leads to the suppression of the anti-tumor immune response. This compound has been shown to suppress the expression of PD-L1 in various cancer cell lines. spandidos-publications.comfrontiersin.orgnih.gov In colorectal cancer cells, this compound treatment leads to the suppression of PD-L1 expression. nih.gov In cholangiocarcinoma cells, this compound inhibits EGF-stimulated PD-L1 expression by inhibiting the PI3K signaling pathway. spandidos-publications.com Similarly, in breast cancer cells, this compound has been shown to inhibit the expression of PD-L1 in a concentration-dependent manner. frontiersin.org This suppression of PD-L1 expression by this compound suggests a potential role in enhancing anti-tumor immunity. researchgate.netresearchgate.net

Direct Molecular Target Interactions

Beyond its effects on signaling pathways, research has pointed towards direct molecular targets of this compound. One of the key direct interactions identified is with the enzyme farnesyltransferase. oncotarget.commdpi.com By inhibiting farnesyltransferase, this compound prevents the farnesylation of proteins like Ras, a critical step for their membrane localization and activation. oncotarget.com This inhibition of Ras activation subsequently leads to the downregulation of downstream signaling pathways, including the MAPK and NF-κB pathways. oncotarget.com

Another reported direct molecular target of this compound is the proteasome. researchgate.netnih.govmdpi.com Specifically, this compound has been found to inhibit both the trypsin-like and chymotrypsin-like activities of the proteasome. nih.gov This inhibition leads to the accumulation of proteins that are normally degraded by the proteasome, such as I-κB, which in turn results in the inhibition of the NF-κB pathway. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition (e.g., N-terminal ATP-binding Pocket Interaction)

This compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. mdpi.comnih.gov Molecular docking analyses have revealed that this compound exhibits a strong binding affinity for the N-terminal ATP-binding pocket of Hsp90. mdpi.comnih.govresearchgate.net This interaction is predicted to be more potent than that of the standard Hsp90 inhibitor, 17-AAG, with a calculated inhibition constant (Ki) for this compound being significantly lower. mdpi.com By binding to this pocket, this compound displaces ATP, thereby blocking the chaperone's activity. mdpi.com This inhibition leads to the degradation of Hsp90 client proteins, which can include various oncoproteins and transcription factors, thus contributing to this compound's anti-proliferative effects. mdpi.commdpi.com

Protein Tyrosine Phosphatase (PTP) Activation

Evidence suggests that this compound can activate protein tyrosine phosphatases (PTPs). mdpi.comnih.gov In studies with LNCaP prostate cancer cells, pretreatment with a PTP inhibitor was found to diminish the growth inhibition, oxidative stress, and endoplasmic reticulum (ER) stress induced by this compound. mdpi.comnih.govpulsus.com This indicates that PTP activation plays a significant role in the cytotoxic activity of this compound. mdpi.comnih.gov PTPs are a diverse family of enzymes that regulate key cellular processes such as proliferation, differentiation, and apoptosis by dephosphorylating tyrosine residues on their target proteins. mdpi.com The activation of specific PTPs, such as Shp2, has been implicated in the anti-proliferative effects of this compound. mdpi.com

Farnesyl Transferase Inhibition and Ras Protein Modulation

This compound has been identified as an inhibitor of protein farnesyl transferase (PFTase), an enzyme responsible for the farnesylation of proteins, including the Ras family of small GTPases. tandfonline.comnih.gov Farnesylation is a critical post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their activation and subsequent signaling. tandfonline.comnih.gov By inhibiting PFTase, this compound prevents the farnesylation of Ras, thereby inhibiting its activation. nih.govnih.govresearchgate.net This has been demonstrated in studies where this compound suppressed cytarabine-induced Ras activation in acute myeloid leukemia cells. nih.govoncotarget.com The inhibition of Ras activation, in turn, downregulates downstream signaling pathways such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival. nih.govnih.gov

Cell LineEffect of this compound on RasDownstream Pathways AffectedReference
HL-60Suppressed cytarabine-induced Ras activationMAPK, AP-1, NF-κB, c-myc nih.govoncotarget.com

Integrin αvβ3 Receptor Binding and Signaling Interference

This compound has been shown to bind to the cell surface integrin αvβ3 receptor. nih.govnih.govresearchgate.net This interaction appears to interfere with the signaling pathways downstream of the receptor. nih.gov Integrin αvβ3 is involved in cell adhesion, migration, and signaling, and its ligands often contain the arginine-glycine-aspartate (RGD) sequence. researchgate.net Molecular modeling studies suggest that this compound can dock into the RGD-binding pocket of integrin αvβ3. nih.govresearchgate.net By binding to this receptor, this compound can inhibit the activation of downstream signaling molecules such as ERK1/2 and STAT3, which are involved in cell proliferation. nih.govresearchgate.net

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A prominent mechanism of action for this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comnih.govmdpi.com Treatment with this compound has been shown to increase the levels of ROS in various cancer cell lines. mdpi.comfrontiersin.orgnih.gov This increase in ROS can lead to cellular damage and trigger apoptotic pathways. mdpi.comnih.gov The generation of ROS by this compound has been observed to be a key factor in its cytotoxic effects, as the use of ROS scavengers like N-acetyl cysteine (NAC) can suppress this compound-induced apoptosis. mdpi.comnih.gov

Cell LineFold Increase in ROSTime PointReference
Molt41.79-fold24 h researchgate.net
Molt4 (mitochondrial superoxide)56.65-foldNot Specified mdpi.comresearchgate.net
LNCaPGradual increaseUp to 24 h mdpi.com

Role of Mitochondrial SOD2 in ROS Homeostasis

Mitochondria are a primary source of ROS production, and the enzyme superoxide (B77818) dismutase 2 (SOD2) plays a critical role in mitochondrial ROS homeostasis by converting superoxide radicals into hydrogen peroxide. researchgate.netnih.gov While direct studies on the specific interaction between this compound and SOD2 are limited, the significant increase in mitochondrial superoxide levels upon this compound treatment suggests a potential impact on the mitochondrial antioxidant system. mdpi.comresearchgate.net An imbalance in ROS production and the capacity of antioxidant enzymes like SOD2 to detoxify them can lead to mitochondrial dysfunction and the initiation of apoptosis, which is consistent with the observed effects of this compound. mdpi.comfrontiersin.org

Preclinical Pharmacological Research in Model Systems

In Vitro Studies Using Diverse Cancer Cell Line Models

Prostate Cancer Cell Lines (e.g., LNcap, PC3, DU145)

Heteronemin has shown potent activity against prostate cancer cell lines. In androgen-dependent LNCaP cells, this compound exhibited a 50% inhibitory concentration (IC50) of 1.4 μM after 24 hours of treatment. The cytotoxic effect was found to be time-dependent, with the IC50 value decreasing to 0.8 μM after 48 hours and 0.4 μM after 72 hours. In the androgen-independent PC3 cell line, the IC50 was determined to be 2.7 μM after a 24-hour exposure. Research indicates that this compound suppresses the viability of DU145 prostate cancer cells as well.

The mechanism of action in prostate cancer cells involves the induction of apoptosis through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways. Furthermore, this compound has been identified as an inhibitor of the c-Met/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival. It has been shown to inhibit the phosphorylation of the c-Met/src/STAT3 signaling axis and downregulate the expression of STAT3-regulated genes such as Bcl-xL, Bcl-2, and Cyclin D1.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell Line Time Point IC50 (μM)
LNCaP 24h 1.4
48h 0.8
72h 0.4
PC3 24h 2.7

Hepatocellular Carcinoma Cell Lines (e.g., HA22T, HA59T, HepG2)

In studies involving hepatocellular carcinoma (HCC) cell lines, this compound has been found to inhibit the proliferation of both HA22T and HA59T cells. researchgate.net The compound induces apoptosis through the caspase pathway in these cell lines. researchgate.net For the HepG2 cell line, the IC50 value of this compound has been reported to be approximately 12.55 μM. nih.gov

A key mechanism in HCC cells is the induction of reactive oxygen species (ROS), which contributes to cell death. researchgate.net this compound's anticancer effects in these cells are associated with ROS-mediated activation of the MAPK signaling pathway. researchgate.net It has been observed to downregulate the expression of ERK, a component of the MAPK pathway associated with cell proliferation. researchgate.net

Table 2: IC50 Value of this compound in a Hepatocellular Carcinoma Cell Line

Cell Line IC50 (μM)
HepG2 ~12.55

Colorectal Cancer Cell Lines (e.g., HT-29, HCT-116)

This compound effectively inhibits the proliferation of colorectal cancer (CRC) cell lines in a concentration- and time-dependent manner. researchgate.net For the HT-29 cell line (KRAS wild-type), the IC50 values were 2.4 μM at 24 hours and 0.8 μM at 72 hours. researchgate.net The HCT-116 cell line (KRAS mutant) was found to be more sensitive, with IC50 values of 1.2 μM at 24 hours and 0.4 μM at 72 hours. researchgate.net

The anti-proliferative mechanism in CRC cells involves the blockage of the EGFR-dependent signal transduction pathway. researchgate.netresearchgate.net this compound treatment leads to the inactivation of EGFR signaling and downregulates phosphorylated ERK1/2 protein in both cell lines. researchgate.net In HT-29 cells, it also causes the downregulation of phosphorylated and total PI3K protein. researchgate.net

Table 3: IC50 Values of this compound in Colorectal Cancer Cell Lines

Cell Line Time Point IC50 (μM)
HT-29 24h 2.4
72h 0.8
HCT-116 24h 1.2
72h 0.4

Oral Cancer Cell Lines (e.g., OEC-M1, SCC-25, KB)

In oral cancer, this compound has demonstrated inhibitory effects on cell proliferation in both OEC-M1 and SCC-25 cell lines. researchgate.netnih.gov For the KB cell line, an IC50 value of 0.37 μM has been reported. researchgate.net

The mechanism of action in oral cancer cells includes the inhibition of proliferative gene expression. researchgate.net Studies have shown that this compound inhibits the activation of ERK1/2 and can also block STAT3 signaling in these cells. researchgate.net Interestingly, in some oral cancer cells, this compound has been found to inhibit p53 expression, suggesting its anti-proliferative effects may occur through a p53-independent pathway. nih.gov

Table 4: IC50 Value of this compound in an Oral Cancer Cell Line

Cell Line IC50 (μM)
KB 0.37

Renal Carcinoma Cell Lines (e.g., A498, ACHN)

This compound has displayed cytotoxic effects against renal carcinoma cell lines. nih.govresearchgate.net In A498 human renal carcinoma cells, it exhibited potent activity with an IC50 value of 1.57 μM as determined by an MTT assay, and a GI50 (50% growth inhibition) value of 0.77 μM by SRB assay. nih.gov Cytotoxic effects have also been observed in the ACHN cell line. nih.govresearchgate.net

In A498 cells, this compound induces apoptotic cell death by downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL and upregulating the pro-apoptotic protein Bax. nih.gov This leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c. nih.gov The process is associated with the activation of caspases-3, -8, and -9. nih.gov Furthermore, this compound inhibits the phosphorylation of the AKT signaling pathway and ERK, while activating p38 and JNK. nih.gov

Table 5: IC50 and GI50 Values of this compound in a Renal Carcinoma Cell Line

Cell Line Assay Value (μM)
A498 MTT (IC50) 1.57
SRB (GI50) 0.77

Leukemia Cell Lines (e.g., K562, HL60, Molt4)

Leukemia cell lines have shown significant sensitivity to the cytotoxic effects of this compound. nih.gov After 48 hours of treatment, the IC50 values were determined to be 0.41 ± 0.08 μM for K562, 0.16 ± 0.05 μM for HL60, and 0.10 ± 0.04 μM for Molt4 cells. nih.gov

In Molt4 cells, this compound induces apoptosis and increases the production of reactive oxygen species (ROS). nih.gov The cytotoxic effect is associated with oxidative stress and the disruption of the mitochondrial membrane potential. nih.gov The compound has also been shown to upregulate the expression of talin and phosphorylated talin, suggesting a role for these proteins in the apoptotic process induced by this compound in leukemia cells. nih.gov

Table 6: IC50 Values of this compound in Leukemia Cell Lines (48h)

Cell Line IC50 (μM)
K562 0.41 ± 0.08
HL60 0.16 ± 0.05
Molt4 0.10 ± 0.04

In Vivo Studies in Xenograft Animal Models

The antitumor activity of this compound has been evaluated in in vivo xenograft models, where human cancer cells are implanted into immunocompromised mice. researchgate.net These models are crucial for assessing a compound's therapeutic potential in a living organism. nih.gov

In a study using a human leukemia (Molt4) xenograft model, mice treated with this compound showed a gradual decrease in tumor volume compared to the control group. researchgate.net this compound treatment completely suppressed tumor growth, whereas the control group exhibited a 60% increase in tumor volume. researchgate.net Similarly, in a prostate cancer xenograft model (LNCaP cells), intraperitoneal injection of this compound resulted in a significant reduction in tumor volume over a 29-day period. researchgate.net

Subcutaneous xenograft models are commonly used, where tumor cells are injected under the skin of immunodeficient mice, such as nude or SCID mice. yeasenbio.commdpi.com The growth of the resulting tumors is then monitored over time to assess the efficacy of the treatment. yeasenbio.com These studies have indicated that this compound can significantly reduce the size of human tumor xenografts in mice, demonstrating its potential as an anticancer agent in vivo. researchgate.net

Table 3: Summary of this compound In Vivo Xenograft Studies

Cancer Type Cell Line Animal Model Key Findings
Leukemia Molt4 Nude Mice Completely suppressed tumor growth; gradual decrease in tumor volume. researchgate.net
Prostate Cancer LNCaP Nude Mice Significantly reduced tumor volume over 29 days. researchgate.net

Tumor Growth Suppression Mechanisms in Animal Models

This compound has demonstrated significant anti-tumor activity in various preclinical animal models. In a xenograft model using human prostate cancer LNcap cells, administration of this compound resulted in a significant suppression of tumor size, reducing it by approximately 51.9% compared to the control group. nih.govnih.govpulsus.com This effect was achieved without a notable difference in the body weights of the mice, suggesting a targeted action on the tumor. nih.govpulsus.com Similarly, in a human leukemia (Molt4) xenograft animal model, this compound completely suppressed tumor growth over a 29-day treatment period, whereas the control group exhibited a 60% increase in tumor volume. researchgate.netnih.gov

The mechanisms underlying this tumor suppression are multifaceted. Research indicates that this compound induces apoptosis in cancer cells. semanticscholar.orgnih.gov This programmed cell death is activated through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways in prostate cancer cells. semanticscholar.orgnih.gov

Furthermore, this compound targets key signaling pathways that are crucial for cancer cell proliferation and survival. It has been identified as a novel inhibitor of the c-Met/STAT3 signaling axis. nih.gov By inhibiting the phosphorylation of proteins in this pathway, this compound effectively downregulates the expression of STAT3-regulated genes that promote cancer progression. nih.gov Other studies have shown that this compound can also block the EGFR-dependent signal transduction pathway in colorectal cancer cells, further contributing to its anti-proliferative effects. researchgate.netmdpi.com

Animal ModelCancer TypeKey FindingProposed Mechanism of Action
Xenograft Nude MiceProstate Cancer (LNcap cells)51.9% suppression of tumor size. nih.govnih.govpulsus.comInhibition of c-Met/STAT3 signaling, Induction of apoptosis via intrinsic and extrinsic pathways. nih.gov
Xenograft Nude MiceHuman Leukemia (Molt4 cells)Complete suppression of tumor growth. researchgate.netnih.govInhibition of cancer cell proliferation. nih.gov
Xenograft Nude MiceColorectal Cancer (HCT-116 cells)Anti-proliferative effect. mdpi.comBlocks EGFR-dependent signal transduction pathway. researchgate.netmdpi.com

Histopathological and Molecular Analysis of Tumor Tissues

Molecular analysis of tumor tissues from animal models treated with this compound reveals significant alterations in key signaling proteins and genes that regulate cell growth and survival. In prostate cancer models, this compound treatment leads to the inhibition of the phosphorylation of the c-Met/STAT3 signaling axis. nih.gov

This inhibition has downstream effects on STAT3-regulated genes. Western blot and quantitative real-time PCR analyses have confirmed the suppression of survival proteins such as Bcl-xL and Bcl-2, and the cell cycle regulator Cyclin D1. nih.gov In colorectal cancer models, molecular analysis showed that this compound treatment suppressed the expression of EGFR and its downstream genes. mdpi.com It also downregulated genes associated with cancer progression. mdpi.com These molecular changes provide a basis for the observed tumor growth suppression in vivo.

Molecular TargetObserved Effect in Tumor TissueAssociated Cancer Model
c-Met/STAT3 SignalingInhibition of phosphorylation. nih.govProstate Cancer. nih.gov
Bcl-xL, Bcl-2Downregulation of expression. nih.govProstate Cancer. nih.gov
Cyclin D1Downregulation of expression. nih.govProstate Cancer. nih.gov
EGFR Signaling PathwaySuppression of EGFR and downstream gene expression. mdpi.comColorectal Cancer. mdpi.com

Cell-Free System Assays for Target Validation

To validate the direct molecular targets of this compound, cell-free system assays have been employed. These assays allow for the study of direct interactions between a compound and a target protein without the complexity of a cellular environment.

Results from a cell-free DNA cleavage assay indicated that this compound functions as a catalytic inhibitor of topoisomerase II (topo II). nih.govnih.govpulsus.com It was shown to completely inhibit the catalytic reactions of topo IIα, an enzyme essential for DNA replication, thereby contributing to cell death. nih.gov Further investigation in this cell-free system also demonstrated that this compound could inhibit the catalytic activity of topoisomerase I (topo I). nih.gov These findings confirm that topoisomerases are direct molecular targets of this compound, providing a clear mechanism for its cytotoxic effects. nih.gov

Assay TypeValidated TargetResultReference
Cell-Free DNA Cleavage AssayTopoisomerase IIα (topo IIα)Inhibition of essential enzymatic activity. nih.govnih.gov
Cell-Free DNA Cleavage AssayTopoisomerase I (topo I)Inhibition of catalytic activity. nih.gov

Synergistic and Combination Therapy Research

Heteronemin in Combination with Other Antineoplastic Agents (e.g., Cytarabine)

Studies have demonstrated that this compound can sensitize acute myeloid leukemia (AML) cells to the effects of cytarabine (B982), a conventional chemotherapeutic agent for AML. researchgate.netnih.govnih.gov When used in combination, this compound and cytarabine exhibit a synergistic cytotoxic effect on AML cells, such as the HL-60 cell line. researchgate.netnih.gov This allows for the use of sub-toxic concentrations of cytarabine to achieve a significant therapeutic effect, which could potentially reduce toxic side-effects. nih.govnih.gov The combination has been shown to enhance apoptosis in leukemia cells. researchgate.netnih.gov Research indicates that this synergistic effect is achieved without harming healthy peripheral blood mononuclear cells. researchgate.netnih.gov

The efficacy of this combination was evaluated using MTT assays and [3H] thymidine (B127349) incorporation studies, which confirmed the synergistic toxicity towards HL-60 cells. nih.govnih.gov Flow cytometry and immunoblotting for caspase cleavage further substantiated that the enhanced effect is due to an increase in apoptosis. researchgate.netnih.gov

Table 1: Synergistic Effects of this compound and Cytarabine on AML Cells

Cell Line Combination Observed Effect Reference
HL-60 (AML) This compound + Cytarabine Synergistic cytotoxicity researchgate.netnih.gov
HL-60 (AML) This compound + Cytarabine Enhanced apoptosis researchgate.netnih.gov
Healthy PBMCs This compound + Cytarabine No significant toxicity researchgate.netnih.gov

Potentiation of Anti-Proliferative Effects with Signal Pathway Modulators (e.g., Tetraiodothyroacetic Acid (Tetrac) and other Thyroid Hormone Deaminated Analogues)

This compound's anti-proliferative capabilities can be potentiated when combined with signal pathway modulators like tetraiodothyroacetic acid (Tetrac), a deaminated analogue of the thyroid hormone. mdpi.comnih.govresearchgate.net Tetrac is known to bind to the cell surface integrin αvβ3 and inhibit cancer cell proliferation. mdpi.commdpi.com

In colorectal cancer (CRC) cells, both with wild-type (HT-29) and mutant KRAS (HCT-116), Tetrac enhances the anti-proliferative effects of this compound. mdpi.comnih.gov This combination leads to an increased accumulation of cells in the sub-G1 and S phases of the cell cycle. mdpi.comnih.gov Similarly, in oral cancer cells (OEC-M1 and SCC-25), the combined treatment of this compound and Tetrac results in a synergistic growth-inhibitory effect. mdpi.comresearchgate.netnih.gov This is accompanied by an increase in p53 protein accumulation and phosphorylation, despite this compound alone sometimes inhibiting p53 expression. mdpi.comresearchgate.netnih.gov

The combination has also been shown to suppress the expression of programmed death-ligand 1 (PD-L1), further enhancing the anti-proliferative effect. mdpi.comnih.gov

Mechanistic Basis of Synergistic Interactions

The synergistic effects of this compound in combination therapies are rooted in its modulation of key signaling pathways.

When combined with cytarabine , this compound acts as a farnesyl transferase inhibitor (FTI). researchgate.netnih.govnih.gov It suppresses the cytarabine-induced, farnesyl transferase-mediated activation of Ras. researchgate.netnih.govnih.gov This inhibition of Ras farnesylation prevents its translocation to the plasma membrane, thereby blocking the activation of downstream signaling pathways like MAPK, AP-1, NF-κB, and c-myc. researchgate.netnih.govresearchgate.net The synergism is lost when cells are pre-treated with a commercial FTI, confirming this mechanism. researchgate.netnih.govnih.gov This delineates the synergistic mechanism as acting through the farnesylated Ras-MAPK-NF-κB/AP-1 axis. nih.gov

In combination with Tetrac , the mechanistic basis of synergy involves the dual targeting of different but convergent signaling pathways. In colorectal cancer cells, the combined treatment leads to the inactivation of EGFR signaling and downregulation of phosphorylated ERK1/2. mdpi.comnih.gov In cells with wild-type KRAS, the combination also downregulates phosphorylated and total PI3K protein. mdpi.comnih.gov In oral cancer cells, both this compound and Tetrac inhibit ERK1/2 activation, and this compound also blocks STAT3 signaling. mdpi.comresearchgate.netnih.gov The combination synergistically increases p53 accumulation and phosphorylation. mdpi.comnih.gov

Table 2: Mechanistic Basis of this compound's Synergistic Interactions

Combination Partner Cancer Type Key Mechanistic Actions of Combination Reference
Cytarabine Acute Myeloid Leukemia Inhibition of Ras farnesylation; Downregulation of MAPK, AP-1, NF-κB, c-myc researchgate.netnih.govnih.gov
Tetrac Colorectal Cancer Inactivation of EGFR signaling; Downregulation of p-ERK1/2 and PI3K mdpi.comnih.gov
Tetrac Oral Cancer Inhibition of ERK1/2 and STAT3 activation; Increased p53 accumulation and phosphorylation mdpi.comresearchgate.netnih.gov

Strategies for Overcoming Therapeutic Resistance (e.g., KRAS Mutations)

A significant challenge in cancer therapy is acquired resistance, often driven by mutations in oncogenes like KRAS. nih.gov this compound, particularly in combination with other agents, presents a promising strategy to overcome such resistance.

Mutations in KRAS are prevalent in many cancers, including colorectal and pancreatic cancer, and contribute to resistance to anti-EGFR therapies. mdpi.comnih.govbccrc.ca Research has shown that this compound, combined with Tetrac, can effectively induce anti-proliferative effects in colorectal cancer cells with KRAS mutations (HCT-116). mdpi.comnih.gov The combination treatment suppresses the expression of EGFR and its downstream genes in these mutant cells. mdpi.comnih.gov This suggests that this combination could be an alternative strategy to circumvent KRAS-mutant resistance to anti-EGFR therapy. mdpi.comnih.gov

The mechanism involves blocking the EGFR-dependent signal transduction pathway, with the combination treatment further enhancing the anti-proliferative effect through the suppression of PD-L1. mdpi.comnih.govnih.gov By downregulating the Ras and NF-κB signaling pathways, this compound shows potential as a targeted agent to overcome resistance to EGFR tyrosine kinase inhibitors. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets and Pathways

While significant progress has been made in identifying the biological targets of heteronemin, a complete picture of its mechanism of action requires further investigation. Current research has identified several key molecules and pathways affected by this compound.

One of the novel targets identified through chemical proteomics is the trans-activation response DNA-binding protein of 43 kDa (TDP-43). researchgate.netnih.gov this compound has been shown to influence the interaction of TDP-43 with nucleic acids and modulate its aggregation and cellular localization, which is particularly relevant in the context of neurodegenerative diseases. nih.gov

In cancer biology, this compound is known to interfere with multiple signaling cascades. It acts as a farnesyl transferase inhibitor, which suppresses the activation of Ras and its downstream pathways, including the mitogen-activated protein kinases (MAPK) and nuclear factor-κB (NF-κB). nih.govoncotarget.com Studies in cholangiocarcinoma cells revealed that this compound inhibits the transforming growth factor (TGF)-β pathway by repressing the messenger RNA (mRNA) expression of TGF-β, mothers against decapentaplegic homolog (SMAD), and Myc. nih.govaacrjournals.org Furthermore, molecular docking studies have suggested that this compound is a potent vascular endothelial growth factor receptor 3 (VEGFR-3) binding compound, and it reduces the phosphorylation of this receptor, subsequently inhibiting downstream MEK/ERK and NF-κB signaling. researchgate.netresearchgate.netnih.gov

This compound also induces apoptosis through both intrinsic and extrinsic pathways. mdpi.com It targets mitochondria, leading to mitochondrial-mediated apoptosis and has been shown to induce a novel form of programmed cell death called "ferroptosis". frontiersin.orgfrontiersin.org In leukemia cells, it upregulates talin expression and phosphorylation, which is linked to the intrinsic apoptotic pathway. mdpi.comfrontiersin.orgnih.gov A summary of key molecular targets is presented in Table 1.

Future research should aim to uncover additional direct binding partners and downstream effectors to build a comprehensive network of this compound's interactions. This will be critical for understanding its polypharmacological effects and identifying predictive biomarkers for patient stratification.

Table 1: Selected Molecular Targets and Pathways of this compound

Target/Pathway Effect of this compound Associated Condition(s) References
TDP-43 Modulates aggregation and localization Neurodegenerative Disorders researchgate.netnih.gov
Farnesyl Transferase Inhibition Cancer (AML) nih.govoncotarget.com
TGF-β/SMAD Pathway Inhibition of mRNA expression Cancer (Cholangiocarcinoma) nih.govaacrjournals.org
VEGFR-3 Inhibition of phosphorylation Cancer (Lymphangiogenesis) researchgate.netresearchgate.netnih.gov
NF-κB Pathway Inhibition Cancer, Inflammation nih.govmdpi.comnih.govthegoodscentscompany.com
Mitochondria Induces dysfunction and apoptosis Cancer mdpi.comfrontiersin.orgnih.gov
Talin Upregulation and phosphorylation Cancer (Leukemia) mdpi.comfrontiersin.orgnih.gov

| Topoisomerase IIα (TopoIIα) | Inhibition | Cancer (Prostate) | preprints.org |

Development of Novel this compound Derivatives with Improved Potency and Specificity

The complex chemical structure of this compound, a pentacyclic scalarane-type sesterterpene, offers a scaffold for synthetic modification to enhance its therapeutic properties. nih.gov The limited natural supply of this compound further necessitates the development of synthetic and semi-synthetic strategies. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to this effort. Early work involved preparing derivatives to understand the functional groups essential for its bioactivity. vt.edu For example, the antiproliferative effects of a derivative, 12-oxothis compound, were evaluated against multiple cancer cell lines, demonstrating that modifications to the this compound backbone can yield compounds with potent activity. nih.gov Another analog, 12-deacetoxy-21-hydroxythis compound, also showed significant cytotoxicity. mdpi.com These studies suggest that the oxygenation pattern of the molecule plays a significant role in its biological effects. vt.edu

The goals for developing novel derivatives include:

Improved Potency: Modifying the structure to achieve the desired biological effect at lower concentrations.

Enhanced Specificity: Altering the molecule to increase its affinity for a specific target, thereby potentially reducing off-target effects.

Simplified Synthesis: Creating structurally simpler analogs that retain biological activity but are more feasible for large-scale production. mdpi.com

Favorable Pharmacokinetics: Optimizing the molecule for better absorption, distribution, metabolism, and excretion properties.

Future synthetic efforts will likely focus on targeted modifications of the A-ring and the dihydrofuran moiety to improve potency and explore new biological activities. vt.eduresearchgate.net

Advanced In Vitro and In Vivo Modeling for Efficacy Prediction

To better predict the clinical efficacy of this compound and its derivatives, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. researchgate.net Advanced in vitro and in vivo systems are crucial for bridging the gap between laboratory findings and patient outcomes. nih.govmdpi.com

In Vitro Models: Three-dimensional (3D) cell culture models are increasingly being used because they better mimic the architecture, cell-cell interactions, and nutrient gradients of in vivo tumors. nih.govfrontiersin.org

Spheroids: this compound has been tested in 3D co-culture models where multicellular tumor spheroids (MCTS) of MCF-7 breast cancer cells are grown on a monolayer of lymph-endothelial cells (LECs). researchgate.net This model is used to study tumor cell intravasation, a key step in metastasis, and it was found that this compound could inhibit this process. researchgate.net

Organoids: Patient-derived organoids, which retain the genetic and phenotypic heterogeneity of the original tumor, represent a powerful platform for testing drug efficacy in a personalized medicine context. frontiersin.org

Microfluidic/Organ-on-a-Chip Systems: These devices allow for the continuous flow of nutrients and can model the dynamic microenvironment of tissues more faithfully, offering a sophisticated platform for efficacy and toxicity screening. mdpi.com

In Vivo Models: Animal models remain essential for evaluating systemic efficacy and pharmacokinetics.

Xenograft Models: this compound has shown efficacy in several xenograft models. It significantly reduced tumor size in mice bearing human prostate cancer (LNCaP) xenografts and suppressed tumor growth in a human leukemia (Molt4) xenograft model. nih.govresearchgate.net

Transgenic Models: The anti-lymphangiogenic effects of this compound were demonstrated in vivo using transgenic zebrafish models, which allow for real-time visualization of vascular development. researchgate.net

Future studies should leverage these advanced models, such as patient-derived xenografts (PDXs) and humanized mouse models, to evaluate efficacy in systems that more closely recapitulate human disease. frontiersin.org Quantitative systems pharmacology (QSP) models that integrate in vitro and in vivo data can further enhance the ability to predict clinical responses. nih.gov

Integration of Omics Technologies in Mechanistic Studies

A comprehensive understanding of this compound's impact on cellular function requires a systems-level approach. nih.gov The integration of multiple "omics" technologies—such as proteomics, metabolomics, and transcriptomics—can provide a holistic view of the molecular perturbations induced by the compound. mdpi.comnumberanalytics.comfrontiersin.org

Proteomics: This technology focuses on the large-scale study of proteins. Proteomic analysis has been instrumental in studying this compound. It was used to identify changes in protein expression in Molt4 leukemia cells following treatment, revealing the upregulation and downregulation of numerous proteins involved in apoptosis. nih.gov Furthermore, chemical proteomics led to the crucial discovery of TDP-43 as a direct molecular target. nih.gov Future proteomic studies can map changes in post-translational modifications and protein-protein interaction networks. mdpi.com

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological sample, providing a functional readout of the cellular state. nih.gov By analyzing how this compound alters cellular metabolism, researchers can uncover novel mechanisms of action and identify metabolic vulnerabilities it exploits. Integrating proteomics and metabolomics can reveal how changes in protein expression translate to functional shifts in metabolic pathways. nih.govfrontiersin.org

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell. Studies have already used methods like NanoString analysis and qPCR to show that this compound represses the mRNA expression of genes in the TGF-β pathway and others involved in proliferation and angiogenesis, such as CCND1, c-Myc, and PD-L1. nih.govaacrjournals.orgfrontiersin.org

Multi-omics integration strategies can build comprehensive models of this compound's action, connecting genomic and transcriptomic changes to alterations in the proteome and metabolome, ultimately linking molecular mechanisms to phenotypic outcomes. frontiersin.orgcd-genomics.com

Exploration of this compound’s Activity in Other Pathological Conditions

While much of the research on this compound has focused on cancer, its diverse mechanisms of action suggest its potential utility in a range of other diseases.

Neurodegenerative Disorders: The identification of TDP-43 as a target for this compound is highly significant, as TDP-43 proteinopathies are hallmarks of diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). researchgate.netnih.govmdpi.comperflavory.com Further research is warranted to explore if this compound can mitigate the pathological aggregation and mislocalization of TDP-43 in vivo and serve as a lead compound for treating these currently incurable conditions.

Inflammatory Conditions: this compound's ability to inhibit the NF-κB pathway and suppress lymphangiogenesis points to its potential as an anti-inflammatory agent. thegoodscentscompany.comnih.gov Since excessive lymphangiogenesis is implicated in chronic inflammation and transplant rejection, this compound could be investigated for these conditions. nih.gov

Infectious Diseases: Natural products are a rich source of anti-infective agents. This compound has been reported to possess antitubercular activity, inhibiting Mycobacterium tuberculosis. thegoodscentscompany.comuni-duesseldorf.de Its broad biological activities also suggest potential for exploration against various viral diseases. curehunter.comnih.govnih.gov

Liver Diseases: Preliminary research suggests marine natural products have potential in treating various liver ailments, including liver fibrosis and hepatocellular carcinoma. researchgate.netmdpi.com Given this compound's potent anticancer effects, its utility in primary liver cancers and other liver pathologies is a logical area for future investigation.

Exploring these new therapeutic avenues could significantly broaden the translational impact of this compound, potentially leading to novel treatments for a variety of challenging diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heteronemin
Reactant of Route 2
Heteronemin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.